4-tert-butyl-N-{[5-({[methyl(phenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide
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Description
4-tert-butyl-N-{[5-({[methyl(phenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide is a useful research compound. Its molecular formula is C23H26N4O3S and its molecular weight is 438.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 438.17256188 g/mol and the complexity rating of the compound is 598. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Mode of Action
Based on its structure, it may interact with its targets through a variety of mechanisms, including free radical reactions and nucleophilic substitutions
Biochemical Pathways
The compound may affect various biochemical pathways. Its potential to participate in Suzuki–Miyaura (SM) cross-coupling reactions suggests it could influence carbon–carbon bond formation
Result of Action
Its potential to participate in SM cross-coupling reactions suggests it could influence the structure and function of various biomolecules . .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors. For example, the rate of certain reactions may vary depending on the presence of other chemicals or changes in temperature
Properties
IUPAC Name |
4-tert-butyl-N-[[5-[2-(N-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3S/c1-23(2,3)17-12-10-16(11-13-17)21(29)24-14-19-25-26-22(30-19)31-15-20(28)27(4)18-8-6-5-7-9-18/h5-13H,14-15H2,1-4H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIGYRIQMVXIIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC(=O)N(C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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